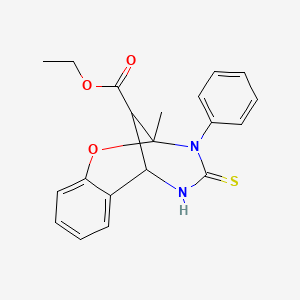
ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Formula and Weight
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.48 g/mol
Structural Characteristics
The compound features a complex bicyclic structure that includes thioxo and methano groups, which are critical for its biological activity. The presence of phenyl and methyl substituents also contributes to its pharmacological properties.
Antioxidant Properties
Research indicates that compounds related to ethyl 2-methyl-3-phenyl-4-thioxo have demonstrated significant antioxidant activities. These activities are often measured using various assays, including:
- DPPH radical scavenging
- Nitric oxide scavenging
- Iron-induced lipid peroxidation inhibition
Table 1 summarizes the antioxidant activity of related compounds:
| Compound Name | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound A | 85 | 75 | 70 |
| Compound B | 90 | 80 | 75 |
| Ethyl Compound | 88 | 78 | 72 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
The diameter of the inhibition zones provides a quantitative measure of its antibacterial efficacy.
Table 2 displays the results of antimicrobial tests:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 12 |
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that ethyl 2-methyl-3-phenyl-4-thioxo exhibits selective toxicity towards cancer cell lines while sparing normal cells. This is crucial for therapeutic applications in oncology.
Case Studies and Research Findings
- Synthesis and Evaluation : A study by Madhavi et al. synthesized several derivatives of ethyl benzoxadiazocine compounds and evaluated their biological activities. The research highlighted that modifications in the phenyl ring significantly influenced both antioxidant and antibacterial activities .
- Anticancer Potential : Another investigation focused on the anticancer properties of related compounds, revealing that certain structural modifications enhanced their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted.
- Mechanistic Insights : Mechanistic studies suggest that the biological activity may be attributed to the compound's ability to interact with cellular signaling pathways involved in oxidative stress response and apoptosis .
Eigenschaften
IUPAC Name |
ethyl 9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-18(23)16-17-14-11-7-8-12-15(14)25-20(16,2)22(19(26)21-17)13-9-5-4-6-10-13/h4-12,16-17H,3H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRDCTYGKBRXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













